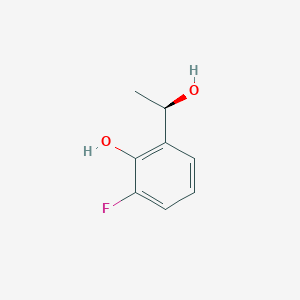
1,1,1-Trifluoro-3-iodo-2,2-dimethylpropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Trifluoro-3-iodo-2,2-dimethylpropane is an organofluorine compound characterized by the presence of trifluoromethyl and iodine groups attached to a propane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1,1-Trifluoro-3-iodo-2,2-dimethylpropane can be synthesized through several methods. One common approach involves the iodination of 1,1,1-trifluoro-2,2-dimethylpropane using iodine and a suitable oxidizing agent. The reaction typically requires controlled conditions, such as low temperatures and inert atmospheres, to prevent side reactions and ensure high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,1,1-Trifluoro-3-iodo-2,2-dimethylpropane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as halides or amines, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide, potassium fluoride, and amines. Reactions are typically carried out in polar solvents like acetone or dimethyl sulfoxide.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate, and reducing agents like lithium aluminum hydride, are commonly used.
Major Products Formed
Substitution Reactions: Products include various halogenated or aminated derivatives of the original compound.
Oxidation and Reduction: Products can range from alcohols and ketones to fully reduced hydrocarbons.
Aplicaciones Científicas De Investigación
1,1,1-Trifluoro-3-iodo-2,2-dimethylpropane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a radiolabeling agent in biological studies, due to the presence of iodine.
Medicine: Explored for its potential use in diagnostic imaging and as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty polymers and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism of action of 1,1,1-Trifluoro-3-iodo-2,2-dimethylpropane involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity.
Pathways Involved: The presence of the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and affect intracellular processes.
Comparación Con Compuestos Similares
Similar Compounds
1,1,1-Trifluoro-2-iodoethane: Similar in structure but with a shorter carbon chain.
1,1,1-Trifluoro-3-chloro-2,2-dimethylpropane: Contains a chlorine atom instead of iodine.
1,1,1-Trifluoro-3-bromo-2,2-dimethylpropane: Contains a bromine atom instead of iodine.
Uniqueness
1,1,1-Trifluoro-3-iodo-2,2-dimethylpropane is unique due to the presence of both trifluoromethyl and iodine groups, which confer distinct chemical reactivity and physical properties. The iodine atom provides opportunities for radiolabeling and other specialized applications, while the trifluoromethyl group enhances stability and lipophilicity.
Propiedades
Fórmula molecular |
C5H8F3I |
|---|---|
Peso molecular |
252.02 g/mol |
Nombre IUPAC |
1,1,1-trifluoro-3-iodo-2,2-dimethylpropane |
InChI |
InChI=1S/C5H8F3I/c1-4(2,3-9)5(6,7)8/h3H2,1-2H3 |
Clave InChI |
XVRFRUNBIBOLPT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CI)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![7-Iodo-2-methylpyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B13603471.png)




![Tert-butyl3a-(fluorosulfonyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B13603498.png)




![(s)-2-Amino-2-(4'-(trifluoromethyl)-[1,1'-biphenyl]-2-yl)ethan-1-ol](/img/structure/B13603521.png)
